What is Rapamycin-d3 and its primary use in research
What is Rapamycin-d3 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapamycin-d3, also known as Sirolimus-d3, is the deuterated form of Rapamycin, a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1][2][3][4] Its primary and critical application in the research and clinical setting is as an internal standard for the precise quantification of Rapamycin in biological matrices.[2][5] This is most commonly achieved through mass spectrometry-based techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope labeling of Rapamycin-d3 ensures that it co-elutes with and has similar ionization efficiency to the unlabeled Rapamycin, but is distinguishable by its higher mass. This allows for accurate correction of variations in sample preparation and instrument response, leading to reliable pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.[5][6][7][8] Mechanistically, Rapamycin-d3 is expected to function identically to Rapamycin, acting as a highly specific allosteric inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in regulating cell growth, proliferation, and metabolism.[1][2][4][9][10][11]
Chemical and Physical Properties
Rapamycin-d3 is a synthetic derivative of Rapamycin where three hydrogen atoms have been substituted with deuterium atoms. This isotopic labeling minimally alters the chemical properties while increasing the molecular weight, which is the basis for its use as an internal standard.
| Property | Value | Reference |
| Synonyms | Sirolimus-d3, AY-22989-d3 | [2][3][4] |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [2] |
| Molecular Weight | 917.19 g/mol | [2][12] |
| CAS Number | 392711-19-2 | [1][2] |
| Purity | ≥98% deuterated forms (d₁-d₃) | [2] |
| Appearance | White solid | [13] |
| Storage | Store at -20°C, protect from light. | [1][12] |
| Solubility | Ethanol: 50 mg/mL, DMSO: 25 mg/mL, Methanol: 25 mg/mL, Chloroform: 5 mg/mL | [2] |
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its biological effects through the inhibition of the serine/threonine kinase mTOR, which is a central component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[9][11][14] Rapamycin's primary mechanism involves the formation of a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[2][10][11] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically and allosterically inhibiting the activity of mTORC1.[11] While initially considered selective for mTORC1, long-term treatment with Rapamycin has been shown to also disrupt the assembly and function of mTORC2 in some cell types.[14]
The inhibition of mTORC1 disrupts a cascade of downstream signaling events that are critical for cellular growth and proliferation. Key downstream targets of mTORC1 include the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9][15] By inhibiting the phosphorylation of these targets, Rapamycin effectively suppresses protein synthesis and arrests the cell cycle in the G1 phase.[15] Furthermore, mTORC1 is a negative regulator of autophagy; its inhibition by Rapamycin leads to the induction of this cellular recycling process.[2][16]
Primary Research Application: Internal Standard for Quantification
The most significant use of Rapamycin-d3 in a research context is as an internal standard for the quantification of Rapamycin in various biological samples, including whole blood, plasma, and tissue homogenates.[2][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.
Key Advantages of Using Rapamycin-d3 as an Internal Standard:
-
Improved Accuracy and Precision: Rapamycin-d3 closely mimics the chemical and physical properties of Rapamycin, meaning it behaves similarly during sample extraction, chromatography, and ionization. This allows for the correction of analytical variability, leading to more accurate and precise measurements.[5]
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte of interest. As Rapamycin-d3 is affected by these matrix effects in the same way as Rapamycin, their ratio remains constant, allowing for accurate quantification.[5]
-
Enhanced Reliability in Pharmacokinetic Studies: Accurate measurement of drug concentration over time is paramount in pharmacokinetic studies. Rapamycin-d3 enables the generation of reliable data on absorption, distribution, metabolism, and excretion of Rapamycin.[6][7][8]
| Parameter | Rapamycin | Rapamycin-d3 | Rationale for Use |
| Retention Time | Identical | Identical | Co-elution ensures that both compounds experience the same analytical conditions. |
| Ionization Efficiency | Similar | Similar | Similar response in the mass spectrometer allows for accurate ratio-based quantification. |
| Mass-to-charge ratio (m/z) | Different | Different (+3 Da) | The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. |
Experimental Protocols
Sample Preparation for LC-MS/MS Quantification of Rapamycin
The following is a generalized protocol for the extraction of Rapamycin from whole blood for subsequent analysis by LC-MS/MS, utilizing Rapamycin-d3 as an internal standard.
Detailed Methodology:
-
Sample Collection: Collect whole blood samples in appropriate anticoagulant-containing tubes.
-
Internal Standard Spiking: To a known volume of the whole blood sample (e.g., 100 µL), add a precise amount of Rapamycin-d3 solution of a known concentration.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (often in a 3:1 or 4:1 ratio of solvent to sample), to the sample. This step serves to remove proteins that can interfere with the analysis.
-
Vortexing: Thoroughly mix the sample by vortexing for a specified period (e.g., 1-2 minutes) to ensure complete protein precipitation and extraction of the analyte and internal standard into the solvent.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted Rapamycin and Rapamycin-d3, and transfer it to a clean vial for analysis.
-
LC-MS/MS Analysis: Inject a known volume of the supernatant into the LC-MS/MS system. The system will separate the compounds based on their retention time, and the mass spectrometer will detect and quantify the parent and fragment ions of both Rapamycin and Rapamycin-d3.
In Vitro mTOR Inhibition Assay
To confirm the biological activity of a batch of Rapamycin or to screen for novel mTOR inhibitors, an in vitro kinase assay or a cell-based assay can be employed.
Cell-Based Assay to Measure mTORC1 Activity:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, MCF-7) in appropriate growth media.
-
Treatment: Treat the cells with varying concentrations of Rapamycin (or the test compound) for a specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated forms of mTORC1 downstream targets, such as phospho-S6K (Thr389) and phospho-4E-BP1 (Thr37/46). Also, probe for total S6K, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) to normalize the data.
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Detection and Analysis: Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and determine the ratio of phosphorylated to total protein for each target. A decrease in this ratio with increasing concentrations of Rapamycin indicates inhibition of mTORC1 activity.
Conclusion
Rapamycin-d3 is an indispensable tool for researchers working with Rapamycin. Its primary utility as an internal standard in mass spectrometry-based quantification methods ensures the generation of high-quality, reliable data, which is fundamental for advancing our understanding of Rapamycin's therapeutic potential and for its clinical management. While its mechanism of action is identical to that of its non-deuterated counterpart, its value in research is distinctly defined by the precision it brings to analytical measurements. For any research involving the quantitative analysis of Rapamycin, the use of Rapamycin-d3 is highly recommended to ensure the accuracy and reproducibility of the findings.
References
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- 8. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mTOR - Wikipedia [en.wikipedia.org]
- 12. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 13. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
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